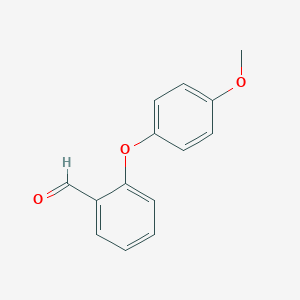

2-(4-Methoxyphenoxy)benzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(4-methoxyphenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPGJUBFCROCTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)OC2=CC=CC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377621 | |

| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19434-36-7 | |

| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19434-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Methoxyphenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-(4-Methoxyphenoxy)benzaldehyde, a key organic intermediate.

Chemical Identity and Properties

This compound is an aromatic aldehyde containing a methoxy-substituted phenoxy group at the ortho position. Its unique structure makes it a valuable building block in organic synthesis.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 19434-36-7[1] |

| Molecular Formula | C₁₄H₁₂O₃[1] |

| Linear Formula | H₃COC₆H₄OC₆H₄CHO |

| SMILES | O=Cc1ccccc1Oc2ccc(OC)cc2 |

| InChI | InChI=1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 |

| InChIKey | ZPGJUBFCROCTOT-UHFFFAOYSA-N |

Table 2: Physical and Chemical Properties

| Property | Value |

| Molecular Weight | 228.24 g/mol [1] |

| Appearance | Solid |

| Melting Point | 57-61 °C |

| Boiling Point | Not available |

| Solubility | Soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Purity | Commercially available at 97% purity[1] |

Synthesis

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis involves the copper-catalyzed reaction between 2-fluorobenzaldehyde and 4-methoxyphenol in the presence of a base.

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted)

Materials:

-

2-Fluorobenzaldehyde

-

4-Methoxyphenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.1 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

-

Add anhydrous DMF to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to 120 °C with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra for this compound are not available in the searched literature, the expected spectral features can be predicted based on its structure and data from similar compounds.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Aldehyde proton (CHO) singlet around δ 10.0-10.5 ppm. - Aromatic protons (8H) in the range of δ 6.8-8.0 ppm, showing complex splitting patterns due to the disubstituted benzene rings. - Methoxy protons (-OCH₃) singlet around δ 3.8 ppm. |

| ¹³C NMR | - Carbonyl carbon (C=O) signal around δ 190-195 ppm. - Aromatic carbons in the region of δ 110-160 ppm. - Methoxy carbon (-OCH₃) signal around δ 55 ppm. |

| FT-IR (cm⁻¹) | - C=O stretch (aldehyde) around 1700 cm⁻¹. - C-O-C stretch (ether) around 1250 cm⁻¹. - C-H stretches (aromatic and aldehyde) around 2700-3100 cm⁻¹. - C=C stretches (aromatic) around 1450-1600 cm⁻¹. |

Biological Activity and Applications in Drug Development

There is currently no specific information available in the searched literature regarding the biological activity or applications in drug development of this compound.

However, structurally related compounds have shown interesting biological properties. For instance, 2-hydroxy-4-methoxybenzaldehyde, which shares a similar substitution pattern, has been reported to possess anti-inflammatory, anti-angiogenic, and anti-nociceptive activities.[6] It is important to note that the presence of the hydroxyl group in this analog likely plays a significant role in its biological activity, and it cannot be assumed that this compound would exhibit the same effects.

The core structure of this compound, a diaryl ether, is a common motif in many biologically active molecules and pharmaceuticals. The aldehyde functional group is also a versatile handle for further chemical modifications, allowing for the synthesis of a variety of derivatives such as imines, alcohols, and carboxylic acids.

Potential Research Directions

Given the lack of data, the following areas represent potential avenues for future research:

-

Synthesis of Derivatives: The aldehyde functionality can be used to synthesize a library of derivatives for biological screening.

-

Biological Screening: The compound and its derivatives could be screened for various biological activities, including but not limited to anticancer, antimicrobial, and anti-inflammatory properties.

-

Computational Studies: Molecular modeling and docking studies could be employed to predict potential biological targets.

Caption: Potential workflow for drug discovery research.

Safety Information

Based on available data, this compound is classified with the following hazards:

-

Hazard Statements: H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H400 (Very toxic to aquatic life).

-

Precautionary Statements: P273, P280, P302 + P352, P305 + P351 + P338 + P310.

-

Personal Protective Equipment (PPE): It is recommended to use a dust mask (type N95), eyeshields, faceshields, and gloves when handling this compound.

Conclusion

This compound is a readily accessible organic compound with potential as a building block in the synthesis of more complex molecules. While its own biological properties are yet to be explored, its structural features suggest that it could be a valuable starting material for the development of new therapeutic agents. Further research into its synthesis, derivatization, and biological evaluation is warranted to fully elucidate its potential in drug discovery and development.

References

- 1. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 3. synarchive.com [synarchive.com]

- 4. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. biomolther.org [biomolther.org]

An In-depth Technical Guide to the Synthesis of 2-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-(4-methoxyphenoxy)benzaldehyde, a key intermediate in the development of various organic molecules. This document details two core synthetic strategies: Nucleophilic Aromatic Substitution (SNAc) and the Ullmann Condensation. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to support researchers in the practical application of these methods.

Introduction

This compound is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzaldehyde moiety ortho-substituted with a 4-methoxyphenoxy group, offers a versatile scaffold for the synthesis of more complex molecules. The aldehyde functional group serves as a reactive handle for a wide array of chemical transformations, while the diaryl ether linkage is a common motif in many biologically active compounds. This guide focuses on the two most prevalent methods for constructing this C-O-C linkage.

Synthesis Pathways

The formation of the diaryl ether bond in this compound is typically achieved through either a nucleophilic aromatic substitution reaction or a copper-catalyzed Ullmann condensation.

Nucleophilic Aromatic Substitution (SNAr)

The nucleophilic aromatic substitution pathway is a common and often high-yielding method for the synthesis of diaryl ethers. This reaction involves the displacement of a leaving group (typically a halide) on an electron-deficient aromatic ring by a nucleophile. In the synthesis of this compound, a 2-halobenzaldehyde (such as 2-fluorobenzaldehyde or 2-chlorobenzaldehyde) is treated with 4-methoxyphenol in the presence of a base.

The reaction is facilitated by the electron-withdrawing aldehyde group, which activates the aromatic ring towards nucleophilic attack, particularly at the ortho and para positions. Fluorine is an excellent leaving group for SNAr reactions, often leading to higher yields and milder reaction conditions compared to chlorine.

Ullmann Condensation

The Ullmann condensation is a classical, copper-catalyzed reaction for the formation of diaryl ethers[1][2]. This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr. The reaction typically involves a phenol and an aryl halide in the presence of a stoichiometric or catalytic amount of copper, a base, and a high-boiling polar solvent.

Modern modifications of the Ullmann reaction often utilize copper(I) salts and ligands to facilitate the reaction under milder conditions[3]. For the synthesis of this compound, this would involve the coupling of 2-chlorobenzaldehyde or 2-bromobenzaldehyde with 4-methoxyphenol.

Data Presentation

The following tables summarize the reagents, reaction conditions, and expected outcomes for the synthesis of this compound. It is important to note that while the protocol for the SNAr reaction is adapted from a high-yield synthesis of the 4-isomer, yields for the 2-isomer may vary due to steric effects.

Table 1: Reagents and Reaction Conditions

| Parameter | Nucleophilic Aromatic Substitution | Ullmann Condensation |

| Aryl Halide | 2-Fluorobenzaldehyde | 2-Chlorobenzaldehyde |

| Nucleophile | 4-Methoxyphenol | 4-Methoxyphenol |

| Base | Potassium Carbonate (K₂CO₃) | Potassium Carbonate (K₂CO₃) |

| Catalyst | None | Copper(I) Iodide (CuI) |

| Solvent | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) or Pyridine |

| Temperature | 140 °C[1] | 120-160 °C |

| Reaction Time | 30-60 minutes[1] | 12-24 hours |

Table 2: Expected Quantitative Data

| Data Point | Nucleophilic Aromatic Substitution | Ullmann Condensation |

| Theoretical Yield | Based on limiting reagent | Based on limiting reagent |

| Expected % Yield | 70-95% (inferred from 4-isomer) | 50-80% |

| Appearance | Off-white to pale yellow solid | Light brown solid |

| Melting Point (°C) | Not reported (expected > 60°C) | Not reported |

Experimental Protocols

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from the synthesis of 4-(4-methoxyphenoxy)benzaldehyde.

Materials:

-

2-Fluorobenzaldehyde

-

4-Methoxyphenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Deionized Water

-

Heptane

-

Dichloromethane

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxyphenol (1.0 eq), 2-fluorobenzaldehyde (1.0 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous DMSO to the flask.

-

Heat the reaction mixture to 140 °C and stir vigorously for 30-60 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water and transfer to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine (5x) to remove residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a mixture of dichloromethane and heptane to yield this compound as a solid.

Protocol 2: Synthesis via Ullmann Condensation

This is a general protocol based on established Ullmann condensation procedures.

Materials:

-

2-Chlorobenzaldehyde

-

4-Methoxyphenol

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

Anhydrous Dimethylformamide (DMF) or Pyridine

-

Toluene

-

Deionized Water

-

Saturated Ammonium Chloride Solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

To a dry three-neck flask under an inert atmosphere (e.g., nitrogen), add 4-methoxyphenol (1.2 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

-

Add anhydrous DMF or pyridine.

-

Heat the mixture to 80-90 °C and stir for 30 minutes.

-

Add 2-chlorobenzaldehyde (1.0 eq) to the reaction mixture.

-

Increase the temperature to 140-160 °C and stir for 12-24 hours, monitoring the reaction by TLC.

-

Cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Dilute the filtrate with toluene and wash with a saturated aqueous solution of ammonium chloride and then with water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow Visualization

References

Physical and chemical properties of 2-(4-Methoxyphenoxy)benzaldehyde

An In-depth Technical Guide to 2-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of this compound. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data presentation, experimental protocols, and logical visualizations to support further research and application.

Core Chemical Information

This compound is an aromatic aldehyde with a methoxyphenoxy substituent at the ortho position. Its chemical structure consists of a benzaldehyde ring linked to a methoxybenzene ring through an ether bond.

Table 1: Compound Identifiers

| Identifier | Value | Reference |

| CAS Number | 19434-36-7 | [1] |

| Molecular Formula | C₁₄H₁₂O₃ | [1] |

| Molecular Weight | 228.24 g/mol | [1] |

| InChI | 1S/C14H12O3/c1-16-12-6-8-13(9-7-12)17-14-5-3-2-4-11(14)10-15/h2-10H,1H3 | [1] |

| InChIKey | ZPGJUBFCROCTOT-UHFFFAOYSA-N | [1] |

| SMILES | O=Cc1ccccc1Oc2ccc(OC)cc2 | [1] |

Physical and Chemical Properties

Table 2: Physical Properties

| Property | This compound | 3-(4-Methoxyphenoxy)benzaldehyde | 4-(4-Methoxyphenoxy)benzaldehyde |

| Physical Form | Solid[1] | Liquid[2] | Solid |

| Melting Point | 57-61 °C[1] | Not applicable | 58-62 °C[3] |

| Boiling Point | Predicted: 359.5 ± 27.0 °C at 760 mmHg | 145 °C at 0.4 mmHg[2][4] | Predicted: 359.5 ± 27.0 °C at 760 mmHg[3] |

| Density | Predicted: 1.166 ± 0.06 g/cm³ | 1.089 g/mL at 25 °C[2] | Predicted: 1.166 ± 0.06 g/cm³[3] |

| Refractive Index (n20/D) | Not available | 1.596[2] | Predicted: 1.591 |

| Solubility | Soluble in organic solvents such as chloroform and DMSO. | Not specified. | Soluble in organic solvents. |

Table 3: Spectral Data (Predicted and Comparative)

| Data Type | This compound (Predicted/Expected) | Data from Isomers/Related Compounds |

| ¹H NMR | Expected chemical shifts (CDCl₃): Aldehyde proton (CHO) ~9.8-10.0 ppm (singlet); Aromatic protons ~6.8-8.0 ppm (multiplets); Methoxy protons (OCH₃) ~3.8 ppm (singlet). | 4-isomer (experimental, CDCl₃): 9.90 (s, 1H, CHO), 7.81-7.83 (m, 2H), 6.99-7.05 (m, 4H), 6.92-6.95 (m, 2H), 3.83 (s, 3H, OCH₃).[5] |

| ¹³C NMR | Expected chemical shifts (CDCl₃): Carbonyl carbon (C=O) ~190-192 ppm; Aromatic carbons ~114-162 ppm; Methoxy carbon (OCH₃) ~55-56 ppm. | 4-isomer (experimental, CDCl₃): 190.9 (CHO), 164.2, 157.0, 148.3, 132.1, 131.0, 122.0, 116.9, 115.3, 55.8 (OCH₃).[5] |

| IR Spectroscopy | Expected characteristic peaks (cm⁻¹): ~2850 and ~2750 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1600 and ~1500 (C=C stretch of aromatic rings), ~1240 (asymmetric C-O-C stretch of ether), ~1030 (symmetric C-O-C stretch of ether). | 4-isomer (experimental): 1680 (s, C=O), 1595 (m), 1575 (s), 1495 (s), 1230 (s), 1195 (s), 1150 (s).[5] |

Experimental Protocols

Synthesis via Williamson Ether Synthesis

This method involves the reaction of the sodium salt of 2-hydroxybenzaldehyde with 4-bromoanisole.

Materials:

-

2-Hydroxybenzaldehyde

-

Sodium hydride (NaH)

-

4-Bromoanisole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-hydroxybenzaldehyde (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 eq) portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 30 minutes.

-

Add 4-bromoanisole (1.2 eq) to the reaction mixture.

-

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion of the reaction (typically 12-24 hours), cool the mixture to room temperature.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound.

Synthesis via Ullmann Condensation

This method involves the copper-catalyzed reaction of 2-bromobenzaldehyde with 4-methoxyphenol.[6]

Materials:

-

2-Bromobenzaldehyde

-

4-Methoxyphenol

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a reaction vessel, combine 2-bromobenzaldehyde (1.0 eq), 4-methoxyphenol (1.2 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).

-

Add anhydrous DMSO to the vessel under an inert atmosphere.

-

Heat the reaction mixture to 120-140 °C with vigorous stirring.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and dilute with water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to obtain this compound.

Biological Activity and Signaling Pathways

As of the date of this document, there is no specific literature available detailing the biological activity or the involvement of this compound in any signaling pathways. However, research on related benzaldehyde derivatives suggests potential areas for investigation.

For instance, some benzaldehyde derivatives have been reported to exhibit anti-inflammatory effects. One study demonstrated that a novel benzaldehyde from a coral-derived fungus exerted anti-inflammatory effects by suppressing the MAPK signaling pathway in RAW264.7 cells. This was achieved by inhibiting the phosphorylation of JNK, ERK, and p38.

Additionally, benzaldehyde itself has been evaluated for its potential as an antibiotic modulator and has shown toxic effects against Drosophila melanogaster.[7][8] These studies suggest that the benzaldehyde moiety is a pharmacologically active scaffold.

Given the lack of direct evidence, the following diagram illustrates a hypothetical signaling pathway based on the observed anti-inflammatory effects of a related benzaldehyde derivative. This serves as a potential logical framework for future research into the biological activities of this compound.

Conclusion

This compound is a readily synthesizable aromatic compound with potential for further investigation, particularly in the fields of medicinal chemistry and materials science. This guide has summarized its known physical and chemical properties, provided detailed potential synthetic protocols, and suggested avenues for future research into its biological activities based on data from related compounds. The provided visualizations offer clear workflows and logical connections to aid in experimental design and hypothesis generation. Further experimental validation of the predicted properties and biological effects is warranted.

References

- 1. This compound 97 19434-36-7 [sigmaaldrich.com]

- 2. 62373-80-2 CAS MSDS (3-(4-METHOXYPHENOXY)BENZALDEHYDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 4-(4-METHOXYPHENOXY)BENZALDEHYDE 97 CAS#: 78725-47-0 [m.chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Benzaldehyde as an Antibiotic Modulator and Its Toxic Effect against Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2-(4-Methoxyphenoxy)benzaldehyde and its Isomer

Molecular Structures and Numbering Scheme

The chemical structures and atom numbering schemes for 2-(4-Methoxyphenoxy)benzaldehyde and 4-(4-Methoxyphenoxy)benzaldehyde are depicted below. This numbering is used for the assignment of NMR signals in the subsequent tables.

Caption: Molecular structures of this compound and 4-(4-Methoxyphenoxy)benzaldehyde.

¹H and ¹³C NMR Spectral Data of 4-(4-Methoxyphenoxy)benzaldehyde

The following tables summarize the experimentally determined ¹H and ¹³C NMR spectral data for 4-(4-Methoxyphenoxy)benzaldehyde as reported by Kossmann et al. (2015).[1] The data was acquired in CDCl₃ at 500 MHz for ¹H NMR and 126 MHz for ¹³C NMR.[1]

¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.90 | s | 1H | H-7 |

| 7.81-7.83 | m | 2H | H-2, H-6 |

| 6.99-7.05 | m | 4H | H-3, H-5, H-2', H-6' |

| 6.92-6.95 | m | 2H | H-3', H-5' |

| 3.83 | s | 3H | H-8' |

¹³C NMR Data (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | C-7 |

| 164.2 | C-4 |

| 157.0 | C-4' |

| 148.3 | C-1' |

| 132.1 | C-2, C-6 |

| 131.0 | C-1 |

| 122.0 | C-2', C-6' |

| 116.9 | C-3, C-5 |

| 115.3 | C-3', C-5' |

| 55.8 | C-8' |

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The following tables present the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of the experimentally determined data for the 4-isomer, combined with established principles of substituent effects in NMR spectroscopy. The electron-withdrawing aldehyde group and the electron-donating methoxyphenoxy group will have distinct effects on the chemical shifts of the aromatic protons and carbons depending on their relative positions.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Integration | Assignment | Rationale |

| ~10.4 | s | 1H | H-7 | The aldehyde proton is expected to be deshielded. |

| ~7.9 | dd | 1H | H-6 | Ortho to the aldehyde group, deshielded. |

| ~7.6 | ddd | 1H | H-4 | Influenced by both the aldehyde and phenoxy groups. |

| ~7.2 | d | 1H | H-3 | Ortho to the phenoxy group. |

| ~7.1 | ddd | 1H | H-5 | Influenced by both the aldehyde and phenoxy groups. |

| ~7.0 | d | 2H | H-2', H-6' | Protons on the methoxy-substituted ring. |

| ~6.9 | d | 2H | H-3', H-5' | Protons on the methoxy-substituted ring. |

| ~3.8 | s | 3H | H-8' | Methoxy group protons. |

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~192 | C-7 | Carbonyl carbon, deshielded. |

| ~160 | C-2 | Aromatic carbon attached to the phenoxy group. |

| ~156 | C-4' | Aromatic carbon attached to the methoxy group. |

| ~149 | C-1' | Quaternary carbon of the methoxy-substituted ring. |

| ~135 | C-6 | Aromatic carbon ortho to the aldehyde. |

| ~134 | C-4 | Aromatic carbon para to the aldehyde. |

| ~128 | C-1 | Quaternary carbon of the benzaldehyde ring. |

| ~125 | C-5 | Aromatic carbon meta to the aldehyde. |

| ~122 | C-2', C-6' | Aromatic carbons on the methoxy-substituted ring. |

| ~118 | C-3 | Aromatic carbon ortho to the phenoxy group. |

| ~115 | C-3', C-5' | Aromatic carbons on the methoxy-substituted ring. |

| ~56 | C-8' | Methoxy carbon. |

Experimental Protocol for NMR Spectroscopy

A general methodology for the acquisition of ¹H and ¹³C NMR spectra for compounds such as this compound is provided below.

1. Sample Preparation:

-

Dissolve 5-10 mg of the solid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

The solvent should be chosen based on the solubility of the compound and its chemical inertness.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

-

Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

-

The experiments are typically performed on a 400 MHz or 500 MHz NMR spectrometer.

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to optimize its homogeneity, which ensures sharp and symmetrical peaks.

3. Data Acquisition:

-

For ¹H NMR:

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

The relaxation delay should be set to 1-2 seconds.

-

-

For ¹³C NMR:

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.

-

A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.

-

The relaxation delay is typically set to 2-5 seconds.

-

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

-

Calibrate the chemical shift scale by setting the TMS peak to 0 ppm.

-

For ¹H NMR spectra, integrate the peaks to determine the relative number of protons corresponding to each signal.

-

Analyze the splitting patterns (multiplicity) and measure the coupling constants (J) in Hertz (Hz).

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow involved in the analysis of NMR spectral data for the structural elucidation of an organic compound.

Caption: A flowchart illustrating the general workflow for NMR sample preparation, data acquisition, processing, and analysis.

References

Potential Biological Activities of the 2-(4-Methoxyphenoxy)benzaldehyde Scaffold: A Technical Review

Disclaimer: This technical guide summarizes the documented biological activities of compounds structurally related to 2-(4-Methoxyphenoxy)benzaldehyde. As of the latest literature review, no specific biological activity data for this compound itself has been reported. The information presented herein is based on studies of similar molecules and is intended to provide a predictive overview for researchers, scientists, and drug development professionals.

Introduction

The benzaldehyde scaffold is a versatile pharmacophore present in numerous natural and synthetic compounds exhibiting a wide range of biological activities. The substitution pattern on the phenyl ring, including the presence of methoxy and phenoxy groups, can significantly modulate the pharmacological properties of these molecules. This guide explores the potential biological activities of the this compound core by examining the reported activities of structurally analogous compounds. The primary activities identified in related molecules include antimicrobial, anti-inflammatory, and anticancer effects.

Antimicrobial Activity

Derivatives of methoxy- and hydroxy-substituted benzaldehydes have demonstrated notable antimicrobial properties against a spectrum of pathogens. A prominent example is 2-hydroxy-4-methoxybenzaldehyde, which has been investigated for its antibacterial and antibiofilm efficacy.

Quantitative Antimicrobial Data for Related Compounds

| Compound | Microorganism | MIC (µg/mL) | MBC/MFC (µg/mL) | IC50 (µg/mL) | Reference |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus aureus | 1024 | >2048 | - | [1] |

| 2-Hydroxy-4-methoxybenzaldehyde | Staphylococcus epidermidis | - | - | - | [2] |

| 2-Hydroxy-4-methoxybenzaldehyde | Proteus mirabilis | 200 | - | - | [3] |

| 2-Hydroxy-4-methoxybenzaldehyde | Gram-negative & Gram-positive bacteria, Fungi | 80-300 | 125-300 | 63.29-167.30 | [4] |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration; MFC: Minimum Fungicidal Concentration; IC50: Half-maximal Inhibitory Concentration.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The antimicrobial activity of a compound is frequently determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A suspension of the target microorganism is prepared in a suitable growth medium (e.g., Mueller-Hinton Broth for bacteria) and adjusted to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Compound Dilution: The test compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension. A positive control (bacteria without the compound) and a negative control (broth only) are included.

-

Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]

Mechanism of Antimicrobial Action

Studies on 2-hydroxy-4-methoxybenzaldehyde suggest that its antibacterial mechanism against Staphylococcus aureus involves disruption of the cell membrane.[1][5] This is evidenced by an increased release of intracellular proteins and nucleic acids upon treatment with the compound.[1][5] Furthermore, it has been shown to inhibit the formation of biofilms, which are critical for bacterial virulence and resistance.[3] Against Proteus mirabilis, 2-hydroxy-4-methoxybenzaldehyde has been observed to inhibit virulence factors such as urease, hemolysin, and swarming motility.[3]

Caption: Proposed antimicrobial mechanism of 2-hydroxy-4-methoxybenzaldehyde.

Anti-inflammatory Activity

The anti-inflammatory potential of the methoxyphenoxy benzaldehyde scaffold can be inferred from studies on related compounds like 2,4,5-trimethoxybenzaldehyde and 2-methoxy-4-vinylphenol. These compounds have been shown to modulate key inflammatory pathways.

Quantitative Anti-inflammatory Data for Related Compounds

| Compound | Target | Assay | IC50 | Reference |

| 2,4,5-Trimethoxybenzaldehyde | COX-2 (putative) | In vitro COX-2 Inhibition | Data not available | [6] |

| Celecoxib (Reference) | COX-2 | In vitro COX-2 Inhibition | 40 nM | [6] |

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the cyclooxygenase-2 (COX-2) enzyme.[6]

-

Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer. The substrate, arachidonic acid, is also prepared in a solution.

-

Compound Dilution: The test compound is dissolved in a solvent like DMSO and serially diluted to various concentrations.

-

Incubation: The COX-2 enzyme is pre-incubated with the different concentrations of the test compound or a control vehicle for approximately 15 minutes at 37°C.

-

Reaction Initiation: The enzymatic reaction is started by the addition of arachidonic acid.

-

Detection: The product of the enzymatic reaction, typically prostaglandin E2 (PGE2), is measured using a suitable method, such as an enzyme immunoassay (EIA).

-

IC50 Calculation: The concentration of the test compound that inhibits 50% of the COX-2 enzyme activity (IC50) is calculated from the dose-response curve.

Signaling Pathways in Inflammation

2-methoxy-4-vinylphenol has been shown to exert its anti-inflammatory effects by suppressing the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[7] It inhibits the degradation of IκBα, thereby preventing the translocation of the p65 subunit of NF-κB into the nucleus.[7] This, in turn, reduces the expression of pro-inflammatory mediators like inducible nitric oxide synthase (iNOS) and COX-2.[7] Another related mechanism involves the activation of the Nrf2/ARE pathway, which leads to the expression of the anti-inflammatory enzyme heme oxygenase-1 (HO-1).[8]

Caption: Anti-inflammatory signaling pathways modulated by related compounds.

Anticancer Activity

Derivatives of benzyloxybenzaldehyde have shown promising anticancer activity, particularly against leukemia cell lines. This suggests that the core benzaldehyde structure with a bulky phenoxy-like substitution at the 2-position could be a valuable scaffold for the development of novel antineoplastic agents.

Quantitative Anticancer Data for Related Compounds

| Compound | Cell Line | Activity | IC50 (µM) | Reference |

| 2-(Benzyloxy)-4-methoxybenzaldehyde | HL-60 | Significant Activity | 1-10 | [9] |

| 2-[(3-Methoxybenzyl)oxy]benzaldehyde | HL-60 | Potent Activity | <10 | [9] |

| CCY-1a-E2 (2-[(3-Methoxybenzyl)oxy]benzaldehyde) | WEHI-3 | Decreased Viability | 5 | [10] |

| Benzyloxybenzaldehyde Derivatives | A549, H1299 | ALDH1A3 Inhibition | 0.23 - 1.29 | [11] |

IC50: Half-maximal Inhibitory Concentration.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[10]

-

Cell Seeding: Cancer cells (e.g., HL-60) are seeded into a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a defined period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution, and the plate is incubated for 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

IC50 Calculation: The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined from the dose-response curve.

Mechanism of Anticancer Action

Studies on benzyloxybenzaldehyde derivatives have indicated that they can induce apoptosis (programmed cell death) in cancer cells.[9] The mechanism involves the arrest of the cell cycle at the G2/M phase and a loss of mitochondrial membrane potential.[9] More recent research has identified some benzyloxybenzaldehyde derivatives as selective inhibitors of aldehyde dehydrogenase 1A3 (ALDH1A3), an enzyme overexpressed in several types of cancer and associated with poor prognosis.[11]

Caption: Experimental workflow to determine the anticancer mechanism of action.

Conclusion

While direct experimental data on the biological activity of this compound is currently unavailable, the analysis of structurally related compounds provides a strong rationale for investigating its potential as an antimicrobial, anti-inflammatory, and anticancer agent. The presence of the methoxyphenoxy group at the 2-position of the benzaldehyde ring is a key structural feature that warrants further exploration. Future research should focus on the synthesis of this compound and its evaluation in a battery of in vitro and in vivo assays to elucidate its specific pharmacological profile and mechanisms of action. The experimental protocols and signaling pathways outlined in this guide provide a solid framework for such investigations.

References

- 1. Antibacterial activity of 2-hydroxy-4-methoxybenzaldehyde and its possible mechanism against Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Frontiers | Explication of the Potential of 2-Hydroxy-4-Methoxybenzaldehyde in Hampering Uropathogenic Proteus mirabilis Crystalline Biofilm and Virulence [frontiersin.org]

- 4. mdpi.com [mdpi.com]

- 5. academic.oup.com [academic.oup.com]

- 6. benchchem.com [benchchem.com]

- 7. Anti-inflammatory effect of 2-methoxy-4-vinylphenol via the suppression of NF-κB and MAPK activation, and acetylation of histone H3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammatory activity of 2-methoxy-4-vinylphenol involves inhibition of lipopolysaccharide-induced inducible nitric oxidase synthase by heme oxygenase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In vivo evaluation of the synthesized novel 2-benzyloxybenzaldehyde analog CCY-1a-E2 for the treatment of leukemia in the BALB/c mouse WEHI-3 allograft model - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Overview of 4-(4-Methoxyphenoxy)benzaldehyde: An Illustrative Technical Guide

Note to the Reader: This technical guide addresses the spectroscopic and synthetic characterization of 4-(4-Methoxyphenoxy)benzaldehyde , a constitutional isomer of the requested topic, 2-(4-Methoxyphenoxy)benzaldehyde. A comprehensive search of the available scientific literature did not yield a complete set of experimental spectroscopic data (FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR) or a specific, detailed synthesis protocol for this compound. Therefore, this document serves as an in-depth illustrative example, providing the type of detailed characterization requested for a closely related and well-documented compound. The experimental data and protocols presented herein are specific to 4-(4-Methoxyphenoxy)benzaldehyde and should not be directly extrapolated to its 2-substituted isomer.

Introduction

4-(4-Methoxyphenoxy)benzaldehyde is an aromatic ether-aldehyde with potential applications in the synthesis of more complex organic molecules in the fields of medicinal chemistry and materials science. Its structural characterization is fundamental for its identification, purity assessment, and utilization in further synthetic endeavors. This guide provides a summary of its key spectroscopic data and a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution.

Spectroscopic Characterization

The spectroscopic characterization of 4-(4-Methoxyphenoxy)benzaldehyde is crucial for confirming its molecular structure. The following sections summarize the key findings from Fourier-Transform Infrared (FT-IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(4-Methoxyphenoxy)benzaldehyde reveals characteristic vibrational frequencies corresponding to its principal functional groups.

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| 3005 | Aromatic C-H stretch | Weak |

| 2965 | Asymmetric CH₃ stretch | Weak |

| 2835 | Symmetric CH₃ stretch & Aldehyde C-H stretch | Weak |

| 2745 | Aldehyde C-H stretch (Fermi resonance) | Weak |

| 1680 | C=O (Aldehyde) stretch | Strong |

| 1595 | Aromatic C=C stretch | Medium |

| 1575 | Aromatic C=C stretch | Strong |

| 1495 | Aromatic C=C stretch | Strong |

| 1440 | CH₃ asymmetric bend | Medium |

| 1230 | Aryl-O-C asymmetric stretch | Strong |

| 1195 | In-plane C-H bend | Strong |

| 1150 | In-plane C-H bend | Strong |

| 1085 | In-plane C-H bend | Strong |

| 875 | Out-of-plane C-H bend (p-disubstituted) | Medium |

| 845 | Out-of-plane C-H bend (p-disubstituted) | Medium |

| 830 | Out-of-plane C-H bend (p-disubstituted) | Strong |

| 785 | Out-of-plane C-H bend | Strong |

Data sourced from a published crystal structure report of 4-(4-methoxyphenoxy)benzaldehyde.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.90 | s | 1H | Aldehyde (-CHO) |

| 7.81–7.83 | m | 2H | Aromatic protons ortho to -CHO |

| 6.99–7.05 | m | 4H | Aromatic protons meta to -CHO and ortho to -O- |

| 6.92–6.95 | m | 2H | Aromatic protons meta to -O- |

| 3.83 | s | 3H | Methoxy (-OCH₃) |

Solvent: CDCl₃, Frequency: 500 MHz.[1]

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 190.9 | Aldehyde Carbonyl (C=O) |

| 164.2 | Aromatic Carbon attached to -OAr |

| 157.0 | Aromatic Carbon attached to -OCH₃ |

| 148.3 | Quaternary Aromatic Carbon |

| 132.1 | Aromatic CH ortho to -CHO |

| 131.0 | Quaternary Aromatic Carbon |

| 122.0 | Aromatic CH ortho to -OAr |

| 116.9 | Aromatic CH meta to -CHO |

| 115.3 | Aromatic CH meta to -OCH₃ |

| 55.8 | Methoxy Carbon (-OCH₃) |

Solvent: CDCl₃, Frequency: 126 MHz.[1]

Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde

The synthesis of 4-(4-Methoxyphenoxy)benzaldehyde can be achieved via a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and 4-methoxyphenol.[1][2][3][4][5]

Reaction Scheme

Caption: Synthesis of 4-(4-Methoxyphenoxy)benzaldehyde.

Experimental Protocol

This protocol is adapted from a literature procedure for the synthesis of 4-(4-methoxyphenoxy)benzaldehyde.[2][4][5]

Materials:

-

4-Fluorobenzaldehyde

-

4-Methoxyphenol

-

Potassium Carbonate (K₂CO₃)

-

Dimethyl Sulfoxide (DMSO)

-

Deionized Water

-

Ethyl Acetate

-

Saturated Sodium Chloride Solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Dichloromethane

-

n-Heptane

Procedure:

-

In a suitable reaction vessel, combine 4-fluorobenzaldehyde (1.0 eq), 4-methoxyphenol (1.0 eq), and potassium carbonate (2.0 eq).

-

Add dimethyl sulfoxide (DMSO) to the mixture.

-

Heat the reaction mixture to 140 °C with stirring for approximately 45-60 minutes.

-

Monitor the reaction progress by a suitable method (e.g., Thin Layer Chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with deionized water and stir for 30 minutes.

-

Transfer the suspension to a separatory funnel and extract three times with ethyl acetate.

-

Combine the organic layers and wash five times with a saturated aqueous sodium chloride solution (brine) to remove residual DMSO.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter the drying agent and concentrate the organic solution under reduced pressure to yield the crude product as an oil.

-

For purification, dissolve the crude oil in a minimal amount of dichloromethane, transfer to a crystallization dish, and add n-heptane.

-

Allow the solvent to evaporate slowly over several days to facilitate the formation of crystals.

-

Wash the resulting crystals with cold n-heptane and dry under vacuum to obtain pure 4-(4-Methoxyphenoxy)benzaldehyde.

Experimental Workflow

Caption: General experimental workflow for the synthesis.

Conclusion

This technical guide has provided a detailed spectroscopic and synthetic overview of 4-(4-Methoxyphenoxy)benzaldehyde, serving as a comprehensive example of the characterization required for such a compound. The provided FT-IR, ¹H NMR, and ¹³C NMR data are essential for its unambiguous identification. The detailed synthesis protocol and workflow offer a clear and reproducible method for its preparation. It is important to reiterate that this information is for the 4-substituted isomer, and further experimental work would be necessary to fully characterize the target molecule, this compound.

References

Technical Guide: Solubility of 2-(4-Methoxyphenoxy)benzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 2-(4-Methoxyphenoxy)benzaldehyde. Due to a lack of specific, publicly available quantitative solubility data for this compound, this document focuses on a predicted solubility profile derived from its chemical structure and established principles of organic chemistry. Furthermore, it offers detailed experimental protocols for researchers to precisely determine the solubility of this compound in various organic solvents using the industry-standard shake-flask method coupled with gravimetric analysis. This guide is intended to be a foundational resource for professionals involved in the synthesis, purification, formulation, and application of this compound.

Introduction to this compound

This compound is an aromatic organic compound with the chemical formula C₁₄H₁₂O₃. Its structure features two benzene rings connected by an ether linkage, with an aldehyde group on one ring and a methoxy group on the other. This combination of functional groups results in a molecule of intermediate polarity. The aromatic rings contribute significant nonpolar character, while the aldehyde, ether, and methoxy groups introduce polar sites capable of engaging in dipole-dipole interactions and acting as hydrogen bond acceptors.[1][2][3] Understanding the solubility of this compound is critical for its handling and application in areas such as synthetic chemistry, materials science, and drug discovery.

Compound Properties:

-

Molecular Formula: C₁₄H₁₂O₃

-

Molecular Weight: 228.24 g/mol

-

Appearance: Typically a solid at room temperature.

-

Key Functional Groups: Aldehyde, Ether, Aromatic Rings, Methoxy Group.

Predicted Solubility Profile

Based on the principle of "like dissolves like," the solubility of this compound can be predicted across a range of common organic solvents.[4][5] The molecule's significant nonpolar surface area from the two phenyl rings, combined with its polar functional groups, suggests it will be most soluble in solvents of intermediate polarity.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Aprotic | High | Solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Acetone, and Ethyl Acetate are expected to be excellent solvents. Their polarity is suitable for solvating the aldehyde and ether groups without being hindered by the large nonpolar regions of the molecule.[4] |

| Polar Protic | Moderate | Solvents such as Ethanol and Methanol are expected to show moderate solubility. While they can act as hydrogen bond donors to the ether and aldehyde oxygens, the large hydrophobic character of the solute may limit extensive solvation.[1] |

| Aromatic | High | Toluene and Benzene are predicted to be effective solvents. The aromatic nature of the solvent can engage in favorable π-π stacking interactions with the phenyl rings of the solute molecule. |

| Nonpolar | Low to Insoluble | In nonpolar aliphatic solvents like Hexane and Cyclohexane, solubility is expected to be very low. The energy required to break the solute's crystal lattice and solvate its polar functional groups would not be compensated by weak van der Waals forces with the solvent.[4][5] |

| Highly Polar (Aqueous) | Insoluble | The compound is expected to be virtually insoluble in water. The large, nonpolar aromatic structure dominates the molecule, making it highly hydrophobic and unable to overcome the strong hydrogen bonding network of water.[1] |

Experimental Protocol for Solubility Determination

To obtain precise, quantitative solubility data, a standardized experimental procedure is required. The equilibrium shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a compound.[6][7] The following protocol details this method coupled with gravimetric analysis for quantification.

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Analytical balance (readable to at least 0.1 mg)

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringes and solvent-compatible syringe filters (e.g., PTFE, 0.22 µm)

-

Volumetric pipettes

-

Pre-weighed evaporating dishes or vials for gravimetric analysis

-

Vacuum oven or desiccator

Methodology: Shake-Flask Method

-

Preparation of Solvent Systems: Prepare the desired organic solvents. Ensure they are pure and dry.

-

Addition of Solute: Add an excess amount of solid this compound to a vial containing a known volume (e.g., 5 mL) of the selected solvent. "Excess" means that a visible amount of undissolved solid remains at the bottom of the vial, ensuring that a saturated solution is formed.[8]

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a sufficient duration (typically 24-72 hours) to ensure that the system reaches thermodynamic equilibrium.[9][10]

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature, permitting the excess solid to settle. To ensure complete separation of the solid from the saturated solution, centrifuge the vials at high speed.[9]

-

Sample Collection: Carefully draw the clear supernatant (the saturated solution) using a syringe. Attach a syringe filter and dispense a precise volume (e.g., 1.0 mL) of the filtrate into a pre-weighed, clean, and dry evaporating dish.[10] This step is critical to remove any microscopic undissolved particles.

Quantification: Gravimetric Analysis

-

Solvent Evaporation: Place the evaporating dish containing the filtrate into a vacuum oven at a moderate temperature to slowly evaporate the solvent. Avoid high temperatures that could cause the solute to decompose. Alternatively, use a gentle stream of inert gas (like nitrogen) or a desiccator.

-

Drying to Constant Weight: Once the solvent is fully evaporated, continue to dry the solid residue in the vacuum oven or desiccator until a constant weight is achieved. This is confirmed by repeated weighings until two consecutive measurements are within an acceptable margin (e.g., ±0.1 mg).[11]

-

Final Weighing: Record the final, constant weight of the evaporating dish with the dry solute residue.

Calculation of Solubility

The solubility can be calculated using the following formula:

Solubility (g / 100 mL) = [ ( W₂ - W₁ ) / V ] × 100

Where:

-

W₁ = Initial weight of the empty evaporating dish (g)

-

W₂ = Final weight of the evaporating dish with the dried solute (g)

-

V = Volume of the filtrate transferred to the dish (mL)

This procedure should be repeated for each solvent and at each desired temperature to generate a comprehensive solubility profile.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

Disclaimer: The predicted solubility data presented in this document is for estimation purposes only. For accurate quantitative values, the experimental protocols outlined herein should be performed.

References

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ncert.nic.in [ncert.nic.in]

- 4. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 5. Khan Academy [khanacademy.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 11. pharmajournal.net [pharmajournal.net]

Thermogravimetric Analysis of 2-(4-Methoxyphenoxy)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Thermogravimetric Analysis

Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1] This method is crucial for determining the thermal stability, decomposition kinetics, and composition of materials. By precisely monitoring weight loss, TGA provides valuable insights into physical and chemical phenomena such as desorption, decomposition, and oxidation.[1]

For a molecule like 2-(4-Methoxyphenoxy)benzaldehyde, TGA can elucidate its thermal stability, identify the temperature ranges of decomposition, and provide clues about the degradation mechanism. Such information is critical in drug development for understanding the stability of active pharmaceutical ingredients (APIs) and in materials science for assessing the performance of organic compounds at elevated temperatures.

Experimental Protocol: Thermogravimetric Analysis of a Solid Organic Compound

The following is a detailed methodology for conducting a TGA experiment on a solid organic compound such as this compound.

2.1. Instrumentation

A standard thermogravimetric analyzer is required, equipped with a high-precision balance, a furnace capable of reaching at least 800°C, and a system for controlled gas flow.[2]

2.2. Sample Preparation

-

Ensure the this compound sample is in a dry, powdered form to ensure uniform heat distribution.

-

Accurately weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (e.g., alumina or platinum).[3] The sample size should be chosen to be representative while avoiding issues with heat and mass transfer.

2.3. TGA Instrument Setup and Execution

-

Gas Atmosphere: Purge the TGA furnace with a high-purity inert gas, typically nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[4]

-

Temperature Program:

-

Equilibrate the sample at a starting temperature of 30°C for 5 minutes.

-

Increase the temperature at a linear heating rate of 10°C/min from 30°C to 800°C. A controlled heating rate is essential for obtaining reproducible results.

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature throughout the experiment.

2.4. Data Analysis

-

Plot the percentage of initial mass remaining on the y-axis against the temperature on the x-axis to generate the TGA curve.

-

Calculate the first derivative of the TGA curve (DTG curve), which plots the rate of mass loss versus temperature. The peaks in the DTG curve correspond to the temperatures of maximum decomposition rates.[1]

-

Determine key thermal stability parameters from the TGA and DTG curves, such as the onset temperature of decomposition (Tonset), the temperature of 5% weight loss (T5%), and the temperature of maximum decomposition rate (Tmax).

Representative Data and Interpretation

In the absence of specific experimental data for this compound, the following table summarizes expected quantitative data based on the thermal behavior of related aromatic ethers and benzaldehydes. Aromatic aldehydes with methoxy groups may exhibit lower thermal stability.[5] Phenoxy resins, which contain ether linkages similar to the target molecule, often show decomposition in distinct stages.[6]

Table 1: Representative TGA Data for this compound

| Parameter | Value (°C) | Description |

| Tonset | ~250 | The temperature at which significant decomposition begins. |

| T5% | ~275 | The temperature at which 5% of the initial mass is lost. |

| Tmax1 | ~350 | The temperature of the maximum rate for the first major decomposition step. |

| Tmax2 | ~550 | The temperature of the maximum rate for the second major decomposition step. |

| Residual Mass @ 800°C | < 10% | The percentage of mass remaining at the end of the experiment. |

Interpretation:

The TGA curve of this compound is expected to show a multi-step decomposition profile. The initial weight loss, occurring at lower temperatures, can be attributed to the cleavage of the ether linkages and the loss of the methoxy and aldehyde functional groups. Subsequent weight loss at higher temperatures likely corresponds to the degradation of the aromatic backbone.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the general workflow for a TGA experiment.

4.2. Hypothesized Thermal Decomposition Pathway

The thermal decomposition of this compound is likely to proceed through the cleavage of its ether linkages and the loss of its functional groups. The following diagram presents a plausible, albeit simplified, decomposition pathway.

Conclusion

This technical guide provides a framework for understanding and performing the thermogravimetric analysis of this compound. Although specific experimental data for this compound is not available, the provided experimental protocol and representative data, derived from the analysis of structurally similar compounds, offer valuable guidance for researchers. The hypothesized decomposition pathway and experimental workflow diagrams serve as useful visual aids for comprehending the TGA process and the potential thermal behavior of this molecule. Accurate experimental determination of the TGA curve for this compound is recommended for precise characterization.

References

- 1. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 2. etamu.edu [etamu.edu]

- 3. epfl.ch [epfl.ch]

- 4. researchgate.net [researchgate.net]

- 5. Study: Impact of Aromatic Aldehydes on Fragrance Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of Dibenzo[b,f]oxazepine Derivatives from 2-(4-Methoxyphenoxy)benzaldehyde

Application Notes and Protocols for the Synthesis of Dibenzo[b,f][1][2]oxazepine Derivatives from 2-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a versatile building block in organic synthesis, particularly in the construction of heterocyclic scaffolds of medicinal interest. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of dibenzo[b,f][1][2]oxazepine derivatives. This tricyclic system is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antipsychotic, anticonvulsant, and neuroleptic properties.[3]

The synthetic strategy outlined herein involves a two-step process: the ortho-halogenation of this compound followed by an Ullmann condensation with a 2-aminophenol to construct the dibenzo[b,f][1][2]oxazepine core.

Application Notes

The dibenzo[b,f][1][2]oxazepine scaffold is a core component of numerous biologically active compounds. The strategic incorporation of substituents on both the phenoxy and benzaldehyde rings of the starting material allows for the generation of a diverse library of derivatives with potentially unique pharmacological profiles.

Key Biological Activities of Dibenzo[b,f][1][2]oxazepine Derivatives:

-

Antipsychotic Activity: Certain derivatives have shown significant potential as antipsychotic agents.[1]

-

Anticonvulsant Properties: This class of compounds has been investigated for its efficacy in controlling seizures.[3]

-

Neuroleptic Effects: The dibenzo[b,f][1][2]oxazepine core is found in drugs that impact the central nervous system.[3]

-

Anti-inflammatory and Antimicrobial Activities: Some synthesized benzoxazepine derivatives have demonstrated anti-inflammatory and antimicrobial properties.[3]

-

Anticancer Potential: Derivatives have displayed cytotoxicity against various solid tumor cell lines.[3]

-

Irritant Properties: It is noteworthy that the parent compound, dibenz-[b,f]-[1][2]-oxazepine (CR gas), is a known irritant.[4]

The synthesis of various substituted dibenzo[b,f][1][2]oxazepines allows for the exploration of structure-activity relationships (SAR), which is crucial in drug discovery and development. By modifying the substitution pattern, researchers can fine-tune the biological activity, selectivity, and pharmacokinetic properties of these compounds.

Proposed Synthetic Workflow

The synthesis of dibenzo[b,f][1][2]oxazepine derivatives from this compound can be logically divided into two main stages: ortho-halogenation and subsequent Ullmann condensation.

Caption: Proposed two-stage synthesis of dibenzo[b,f][1][2]oxazepines.

Experimental Protocols

Protocol 1: Synthesis of 2-Chloro-6-(4-methoxyphenoxy)benzaldehyde (Hypothetical)

This protocol is a representative procedure for the ortho-halogenation of a benzaldehyde derivative, adapted for this compound. Optimization may be required.

Materials:

-

This compound

-

N-Chlorosuccinimide (NCS)

-

Palladium(II) acetate (Pd(OAc)₂)

-

p-Toluenesulfonic acid (PTSA)

-

1,2-Dichloroethane (DCE)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq), N-chlorosuccinimide (1.2 eq), Pd(OAc)₂ (0.05 eq), and PTSA (0.2 eq).

-

Add anhydrous 1,2-dichloroethane as the solvent.

-

Heat the reaction mixture to 70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with dichloromethane and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 2-chloro-6-(4-methoxyphenoxy)benzaldehyde.

Protocol 2: Synthesis of a Substituted Dibenzo[b,f][1][2]oxazepine via Ullmann Condensation

This protocol describes the copper-catalyzed cyclocondensation of a 2-halobenzaldehyde with a 2-aminophenol.[2]

Materials:

-

2-Chloro-6-(4-methoxyphenoxy)benzaldehyde (from Protocol 1)

-

2-Aminophenol

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Standard laboratory glassware for inert atmosphere reactions

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-chloro-6-(4-methoxyphenoxy)benzaldehyde (1.0 eq), 2-aminophenol (1.1 eq), K₂CO₃ (2.0 eq), and CuI (0.1 eq).

-

Add anhydrous DMF as the solvent.

-

Heat the reaction mixture to 120 °C and stir for 24-48 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired dibenzo[b,f][1][2]oxazepine derivative.

Data Presentation

Table 1: Representative Reaction Conditions and Yields for Ullmann Condensation

| Entry | 2-Halobenzaldehyde | 2-Aminophenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | 2-Chlorobenzaldehyde | 2-Aminophenol | CuI | K₂CO₃ | DMF | 120 | 24 | 68-72[2] |

| 2 | 2-Bromo-5-nitrobenzaldehyde | 4-Methyl-2-aminophenol | Cu powder | K₂CO₃ | Pyridine | Reflux | 12 | 75 |

| 3 | 2-Chlorobenzaldehyde | 2-Amino-4-nitrophenol | CuI | Cs₂CO₃ | DMF | 120 | 36 | 82 |

Note: The data in this table is based on literature reports for analogous reactions and serves as a guideline. Actual results with 2-chloro-6-(4-methoxyphenoxy)benzaldehyde may vary.

Signaling Pathway Diagram

While a specific signaling pathway for a novel dibenzo[b,f][1][2]oxazepine derivative would need to be elucidated through biological studies, many antipsychotic drugs, which share this core structure, are known to interact with dopamine receptors. The diagram below illustrates a simplified representation of dopamine receptor signaling.

Caption: Simplified dopamine D2 receptor signaling pathway.

Application Notes and Protocols for the Synthesis of Derivatives from 2-(4-Methoxyphenoxy)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of chalcone and Schiff base derivatives from 2-(4-methoxyphenoxy)benzaldehyde. These derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4]

I. Synthesis of Chalcone Derivatives via Claisen-Schmidt Condensation

Chalcones, or 1,3-diphenyl-2-propene-1-ones, are precursors to flavonoids and exhibit a broad spectrum of pharmacological activities.[3] The synthesis is typically achieved through a base-catalyzed Claisen-Schmidt condensation of a substituted benzaldehyde with an acetophenone.[1][5]

Experimental Protocol: Synthesis of a Chalcone Derivative

This protocol describes the synthesis of a chalcone derivative from this compound and a substituted acetophenone using sodium hydroxide as a catalyst.

Materials:

-

This compound

-

Substituted Acetophenone (e.g., 4-methoxyacetophenone)

-

Sodium Hydroxide (NaOH)

-

Ethanol (95%)

-

Distilled Water

-

Dilute Hydrochloric Acid (HCl)

-

Standard laboratory glassware (e.g., Erlenmeyer flask, beaker, mortar and pestle)

-

Magnetic stirrer and stir bar

-

Vacuum filtration apparatus

-

Thin Layer Chromatography (TLC) plates (silica gel)

Procedure (Grinding Method): [5]

-

Place 10 mmol of this compound, 10 mmol of the substituted acetophenone, and 10 mmol of solid NaOH pellets into a mortar.

-

Grind the mixture vigorously with a pestle at room temperature for 15-30 minutes. The mixture will typically form a paste.

-

Monitor the reaction progress using TLC.

-

Once the reaction is complete, pour the mixture into a beaker of cold water.

-

Neutralize the excess alkali by adding dilute HCl dropwise until the solution is neutral to litmus paper.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water until the washings are neutral.

-

Dry the crude product and recrystallize from a suitable solvent, such as ethanol, to obtain the pure chalcone derivative.

Procedure (Stirring Method): [1]

-

In a 100 mL Erlenmeyer flask, dissolve 10 mmol of this compound and 10 mmol of the desired substituted acetophenone in 20-30 mL of 95% ethanol.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Prepare a 40% (w/v) aqueous or methanolic solution of NaOH.[1]

-

Slowly add the NaOH solution dropwise to the stirred ethanol solution of the reactants. A change in color and the formation of a precipitate are usually observed.

-

Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl.

-

Collect the precipitate by vacuum filtration, wash with water, and dry.

-

Recrystallize the crude product from ethanol to yield the pure chalcone.

Data Presentation: Chalcone Synthesis

The following table summarizes representative data for chalcone derivatives synthesized from various substituted benzaldehydes. This data is provided for illustrative purposes, and results for derivatives of this compound may vary.

| Derivative Name | Reactants | Method | Yield (%) | Melting Point (°C) | Reference |

| (E)-3-(4-ethoxyphenyl)-1-(4-methoxyphenyl)propenone | p-Ethoxybenzaldehyde + p-Methoxyacetophenone | Grinding with NaOH | 86 | 116-118 | [5] |

| (E)-3-(2,4-dichlorophenyl)-1-(4-methoxyphenyl)propenone | 2,4-Dichlorobenzaldehyde + 4-Methoxyacetophenone | Grinding with NaOH | 75 | 155-158 | [5] |

| (E)-1,3-bis(4-methoxyphenyl)propenone | p-Methoxybenzaldehyde + p-Methoxyacetophenone | Grinding with NaOH | 70 | 175-177 | [5] |

| 3-(2-Chlorophenyl)-1-(4-methoxyphenyl)propenone | 2-Chlorobenzaldehyde + 4-Methoxyacetophenone | N/A | 50-74 | N/A | [3] |

Visualization: Chalcone Synthesis Workflow

Caption: General workflow for the synthesis of chalcone derivatives.

II. Synthesis of Schiff Base Derivatives

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are known for a wide array of biological activities, including antibacterial, antifungal, and anticancer properties.[4][6] They are typically synthesized by the condensation of a primary amine with an aldehyde or ketone.

Experimental Protocol: Synthesis of a Schiff Base Derivative

This protocol outlines the synthesis of a Schiff base from this compound and a primary amine.

Materials:

-

This compound

-

Primary Amine (e.g., 4-aminobenzoic acid ethyl ester)

-

Absolute Ethanol

-

Glacial Acetic Acid (catalyst)

-

Standard laboratory glassware (e.g., round-bottom flask, reflux condenser)

-

Heating mantle or oil bath

-

Vacuum filtration apparatus

-

In a 100 mL round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol, with gentle warming if necessary.

-

In a separate beaker, dissolve 10 mmol of the chosen primary amine in 30 mL of warm absolute ethanol.

-

Add the ethanolic solution of the amine to the solution of the aldehyde in the round-bottom flask.

-

Add 2-3 drops of glacial acetic acid to the reaction mixture to act as a catalyst.[7]

-

Attach a reflux condenser and heat the mixture to reflux with continuous stirring for 3-4 hours.

-

Monitor the reaction by TLC.

-

After the reflux period, allow the reaction mixture to cool to room temperature. A precipitate should form.

-

To maximize precipitation, cool the mixture further in an ice bath for 30 minutes.

-